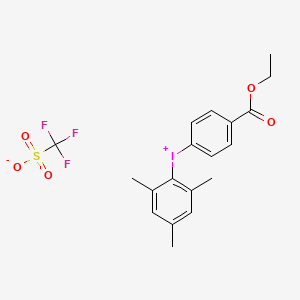
(4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate is a hypervalent iodine compound known for its utility in organic synthesis. It is a diaryliodonium salt, which is a class of compounds that have gained significant attention due to their versatility as electrophilic arylation reagents. These compounds are particularly useful in facilitating various organic transformations under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate typically involves the reaction of iodoarenes with suitable oxidants to form the iodonium ion, followed by ligand exchange with an arene. A practical continuous-flow design has been developed for the safe and scalable synthesis of diaryliodonium triflates, allowing for the transformation of a wide array of electron-rich to electron-deficient arenes into their respective diaryliodonium salts .
Industrial Production Methods
Industrial production methods for diaryliodonium salts, including this compound, often involve the use of continuous-flow reactors. These reactors provide a controlled environment for the reaction, ensuring consistent product quality and scalability. The use of continuous-flow technology also enhances safety by minimizing the handling of hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
(4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate undergoes various types of reactions, including:
Electrophilic Aromatic Substitution: This compound can act as an electrophilic aryl source, facilitating the substitution of aromatic rings.
Oxidation and Reduction: As a hypervalent iodine compound, it can participate in oxidation-reduction reactions, often serving as an oxidizing agent.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium and copper complexes, which help achieve higher oxidation states and facilitate the desired transformations under milder conditions .
Major Products
The major products formed from reactions involving this compound include a variety of arylated compounds, such as sulfides, ethers, amines, esters, and nitro compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
(4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an electrophilic arylation reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is employed in the development of new pharmaceuticals, particularly in the synthesis of arylated drug candidates.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to introduce aryl groups into various substrates.
Biological Studies: The compound is utilized in the modification of biomolecules, enabling the study of biological processes and the development of new diagnostic tools
Mechanism of Action
The mechanism of action of (4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate involves the formation of an iodonium ion, which acts as a strong electrophile. This electrophilic species can then react with nucleophiles, facilitating the transfer of the aryl group to the nucleophile. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate: Similar in structure but with a methyl group instead of an ethoxycarbonyl group.
Diphenyliodonium trifluoromethanesulfonate: Another diaryliodonium salt with two phenyl groups instead of a mesityl and an ethoxycarbonylphenyl group.
Uniqueness
(4-(Ethoxycarbonyl)phenyl)(mesityl)iodonium trifluoromethanesulfonate is unique due to the presence of both an ethoxycarbonyl group and a mesityl group. This combination provides distinct reactivity and selectivity in organic transformations, making it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C19H20F3IO5S |
|---|---|
Molecular Weight |
544.3 g/mol |
IUPAC Name |
(4-ethoxycarbonylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C18H20IO2.CHF3O3S/c1-5-21-18(20)15-6-8-16(9-7-15)19-17-13(3)10-12(2)11-14(17)4;2-1(3,4)8(5,6)7/h6-11H,5H2,1-4H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
SQKODXFCGDTAKK-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[I+]C2=C(C=C(C=C2C)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


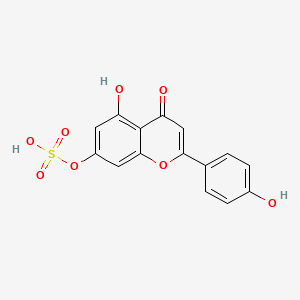
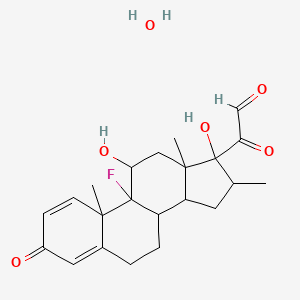

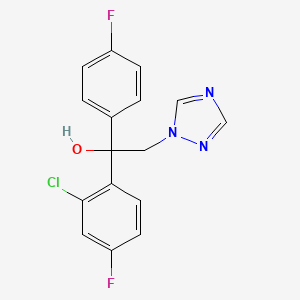

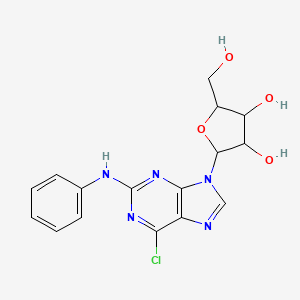
![2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 4-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-bis(3-methylbut-2-enyl)benzoate](/img/structure/B12296262.png)
![17-(5-Ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12296267.png)
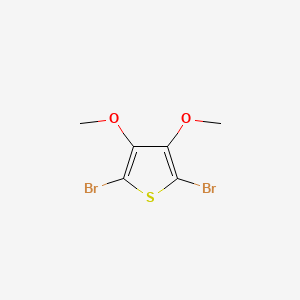
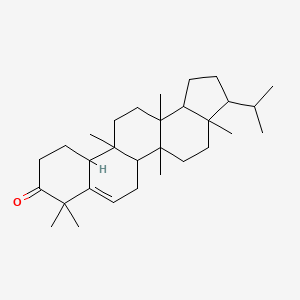
![2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile](/img/structure/B12296287.png)
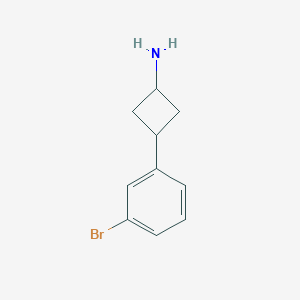
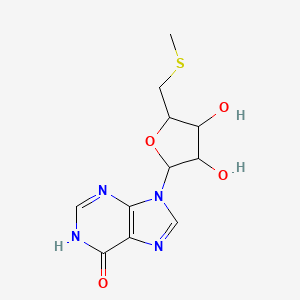
![5,7-Dihydroxy-4a,8-dimethyl-3-methylidene-2-oxododecahydroazuleno[6,5-b]furan-4,9-diyl diacetate](/img/structure/B12296307.png)
